tert-Butyl 3-ethynyl-5-fluoro-1H-indole-1-carboxylate
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Overview
Description
tert-Butyl 3-ethynyl-5-fluoro-1H-indole-1-carboxylate: is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This particular compound features a tert-butyl ester group, an ethynyl group, and a fluorine atom, making it a unique and versatile molecule for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-ethynyl-5-fluoro-1H-indole-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common method includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis or other methods involving cyclization reactions.
Introduction of the Ethynyl Group: The ethynyl group can be introduced via Sonogashira coupling, using a palladium catalyst and copper co-catalyst under an inert atmosphere.
Fluorination: The fluorine atom can be introduced through electrophilic fluorination using reagents like Selectfluor.
Esterification: The tert-butyl ester group can be introduced through esterification reactions using tert-butyl alcohol and an acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethynyl group, forming carbonyl compounds.
Reduction: Reduction reactions can target the ethynyl group, converting it to an alkene or alkane.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology:
Drug Discovery: Investigated for its potential as a pharmacophore in drug design.
Biological Probes: Used in the development of fluorescent probes for biological imaging.
Medicine:
Anticancer Research: Studied for its potential anticancer properties due to its ability to interact with biological targets.
Antiviral Agents: Explored for its antiviral activity against various viruses.
Industry:
Material Science: Used in the development of new materials with specific properties.
Agriculture: Investigated for its potential use in agrochemicals.
Mechanism of Action
The mechanism of action of tert-Butyl 3-ethynyl-5-fluoro-1H-indole-1-carboxylate involves its interaction with specific molecular targets and pathways. The ethynyl group can form covalent bonds with nucleophilic sites in proteins, leading to inhibition or modulation of their activity. The fluorine atom can enhance the compound’s binding affinity to its targets through hydrogen bonding and electrostatic interactions. These interactions can result in the modulation of signaling pathways, leading to the desired biological effects.
Comparison with Similar Compounds
- tert-Butyl 5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate
- tert-Butyl 1-indolecarboxylate
Comparison:
- tert-Butyl 3-ethynyl-5-fluoro-1H-indole-1-carboxylate is unique due to the presence of the ethynyl group, which imparts distinct reactivity and potential for covalent bonding with biological targets.
- tert-Butyl 5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate features a boronate ester group, making it useful in Suzuki-Miyaura coupling reactions.
- tert-Butyl 1-indolecarboxylate lacks the ethynyl and fluorine groups, resulting in different chemical and biological properties.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C15H14FNO2 |
---|---|
Molecular Weight |
259.27 g/mol |
IUPAC Name |
tert-butyl 3-ethynyl-5-fluoroindole-1-carboxylate |
InChI |
InChI=1S/C15H14FNO2/c1-5-10-9-17(14(18)19-15(2,3)4)13-7-6-11(16)8-12(10)13/h1,6-9H,2-4H3 |
InChI Key |
XGRXKXHFITVUML-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1C=CC(=C2)F)C#C |
Origin of Product |
United States |
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